2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE is a complex organic compound with the molecular formula C15H20N4.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of aniline derivatives with triazoloazepine intermediates in the presence of catalysts and solvents . The reaction conditions often require specific temperatures and pH levels to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize by-products. The process may include steps such as purification through recrystallization or chromatography to achieve the required purity levels for pharmaceutical applications .
Analyse Chemischer Reaktionen
Types of Reactions
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding nitro or hydroxyl derivatives, while reduction may produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE involves its interaction with specific molecular targets and pathways. This compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triazoloazepine Derivatives: Compounds with similar triazoloazepine structures.
Aniline Derivatives: Compounds with aniline groups that exhibit similar chemical reactivity.
Uniqueness
2-ME-N-(6,7,8,9-TETRAHYDRO-5H-(1,2,4)TRIAZOLO(4,3-A)AZEPIN-3-YLMETHYL)ANILINE is unique due to its specific combination of triazoloazepine and aniline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Eigenschaften
Molekularformel |
C15H20N4 |
---|---|
Molekulargewicht |
256.35 g/mol |
IUPAC-Name |
2-methyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)aniline |
InChI |
InChI=1S/C15H20N4/c1-12-7-4-5-8-13(12)16-11-15-18-17-14-9-3-2-6-10-19(14)15/h4-5,7-8,16H,2-3,6,9-11H2,1H3 |
InChI-Schlüssel |
QXPOSYFPGYAEHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1NCC2=NN=C3N2CCCCC3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.